molecular formula C16H15ClFNO4 B5882487 2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(4-fluorophenyl)acetamide CAS No. 693816-01-2

2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(4-fluorophenyl)acetamide

Cat. No.: B5882487
CAS No.: 693816-01-2
M. Wt: 339.74 g/mol
InChI Key: ZXNRYWUNPRBWAI-UHFFFAOYSA-N
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Description

2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(4-fluorophenyl)acetamide is a synthetic organic compound with a complex structure It contains multiple functional groups, including a chloro group, a hydroxymethyl group, a methoxy group, and a fluorophenyl group

Preparation Methods

The synthesis of 2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(4-fluorophenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-(hydroxymethyl)-6-methoxyphenol and 4-fluoroaniline.

    Formation of Intermediate: The starting materials undergo a series of reactions, including nucleophilic substitution and acylation, to form an intermediate compound.

    Final Product Formation: The intermediate compound is then subjected to further reactions, such as amidation, to yield the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The chloro group can be reduced to form a corresponding hydrocarbon.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(4-fluorophenyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(4-fluorophenyl)acetamide can be compared with other similar compounds, such as:

    2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(4-chlorophenyl)acetamide: This compound has a similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(4-bromophenyl)acetamide: This compound has a bromophenyl group instead of a fluorophenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO4/c1-22-14-7-10(8-20)6-13(17)16(14)23-9-15(21)19-12-4-2-11(18)3-5-12/h2-7,20H,8-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNRYWUNPRBWAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CO)Cl)OCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358425
Record name STK198974
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693816-01-2
Record name STK198974
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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